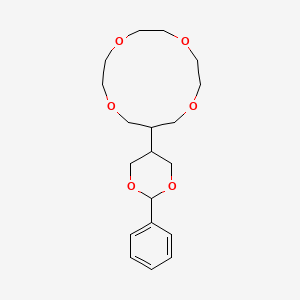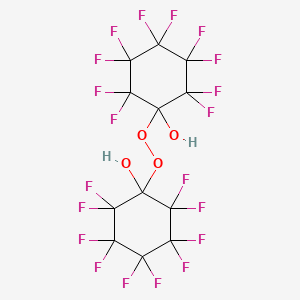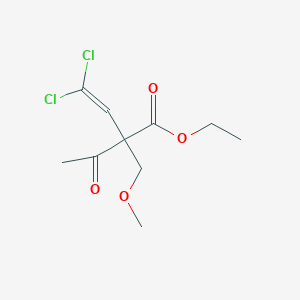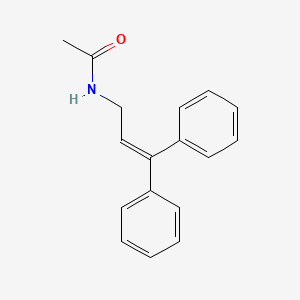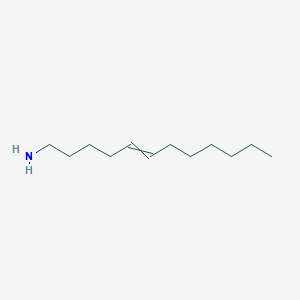
Dodec-5-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-5-EN-1-amine is an organic compound characterized by a twelve-carbon chain with a double bond at the fifth position and an amine group at the first position. This compound belongs to the class of alkenes and amines, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodec-5-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction. Another method involves the reduction of dodec-5-EN-1-nitrile using hydrogen gas and a metal catalyst such as palladium or nickel.
Industrial Production Methods: In industrial settings, the production of this compound often involves the oligomerization of ethylene followed by amination. The Shell Higher Olefin Process (SHOP) is one such method where ethylene is oligomerized using a nickel catalyst, and the resulting olefins are then aminated to produce the desired amine .
Analyse Des Réactions Chimiques
Types of Reactions: Dodec-5-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The nitrile group in dodec-5-EN-1-nitrile can be reduced to form this compound using hydrogen gas and a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂), palladium (Pd) or nickel (Ni) catalysts
Substitution: Alkyl halides (e.g., bromoethane)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: this compound
Substitution: Alkylated amines
Applications De Recherche Scientifique
Dodec-5-EN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used in the study of biological processes and as building blocks for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Dodec-5-EN-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The double bond in the compound can also participate in addition reactions, further modifying its activity. These interactions can affect cellular processes, enzyme activity, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Dodecene: An alkene with a similar carbon chain but without the amine group.
Dodec-1-ene: Another isomer of dodecene with the double bond at the first position.
Hex-5-en-1-amine: A shorter chain analogue with similar functional groups.
Uniqueness: Dodec-5-EN-1-amine is unique due to the presence of both an amine group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Propriétés
Numéro CAS |
106344-54-1 |
|---|---|
Formule moléculaire |
C12H25N |
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
dodec-5-en-1-amine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-13H2,1H3 |
Clé InChI |
VTDBSMDIIGPVJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


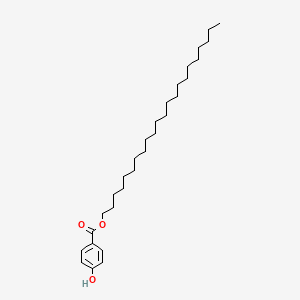
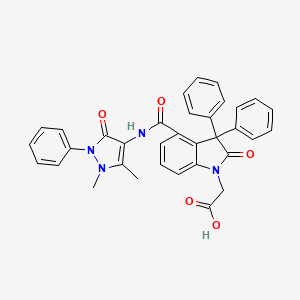
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
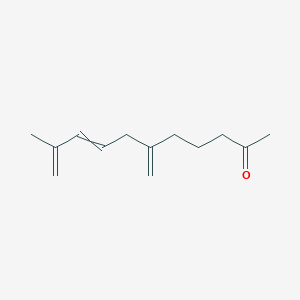
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
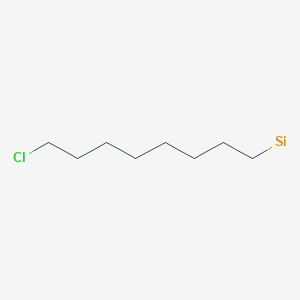
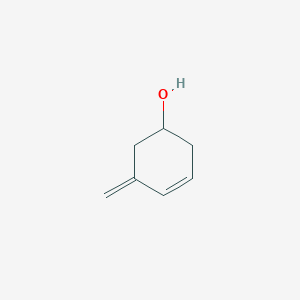
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

